molecular formula C5H10O6 B1211983 L-Lyxonic acid CAS No. 4172-43-4

L-Lyxonic acid

Cat. No.: B1211983
CAS No.: 4172-43-4
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-PZGQECOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-lyxonic acid is a lyxonic acid that has L-configuration. It has a role as a human urinary metabolite and a rat metabolite. It is a conjugate acid of a L-lyxonate. It is an enantiomer of a D-lyxonic acid.

Properties

CAS No.

4172-43-4

Molecular Formula

C5H10O6

Molecular Weight

166.13 g/mol

IUPAC Name

(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m0/s1

InChI Key

QXKAIJAYHKCRRA-PZGQECOJSA-N

SMILES

C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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